molecular formula C18H17ClN6O3 B2593666 2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876670-13-2

2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2593666
M. Wt: 400.82
InChI Key: BASRMDHGKUIKMO-UHFFFAOYSA-N
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Description

The compound “2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could contribute to its solubility in polar solvents .

Scientific Research Applications

Imidazo[1,2-α]pyridines for Peripheral Benzodiazepine Receptors

Research by Katsifis et al. (2000) focused on the synthesis of imidazo[1,2-α]pyridines as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using SPECT imaging. These compounds, including variations of the 2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide structure, have high affinity and selectivity for PBR. This can potentially advance the study of PBR in vivo using imaging techniques (Katsifis et al., 2000).

pKa Determination of Imidazole Acetamide Derivatives

Duran and Canbaz (2013) explored the acidity constants of imidazole acetamide derivatives, including compounds related to 2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide. Understanding the pKa values of these compounds is essential for predicting their behavior in biological systems and their potential applications in pharmaceuticals (Duran & Canbaz, 2013).

Anticancer Activities of Imidazole Acetamide Derivatives

A study by Duran and Demirayak (2012) synthesized and tested the anticancer activities of imidazole acetamide derivatives. This research suggests the potential of these compounds, including variations of the 2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide structure, in the treatment of cancer, especially melanoma-type cell lines (Duran & Demirayak, 2012).

Novel Antipsychotic Agents

Research by Wise et al. (1987) synthesized a series of compounds, including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, which showed an antipsychotic-like profile in animal behavioral tests. These compounds, structurally related to 2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide, did not interact with dopamine receptors, indicating a novel mechanism of action for antipsychotic drugs (Wise et al., 1987).

DNA Binding and Anticancer Studies

Rezki et al. (2020) studied new imidazolium ionic liquids with fluorinated phenylacetamide tethers, related to the compound . These were investigated for DNA binding and anticancer activities, showing significant potential for use in human cancer treatment (Rezki et al., 2020).

Anticonvulsant Activity

Soyer et al. (2004) explored the anticonvulsant activity of omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives. The findings indicate potential applications of these compounds, including variants of 2-[6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide, in treating seizures (Soyer et al., 2004).

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of many imidazole derivatives . Additionally, studies could investigate its synthesis and chemical properties in more detail.

properties

IUPAC Name

2-[6-(5-chloro-2-methylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c1-9-4-5-11(19)6-12(9)25-10(2)7-23-14-15(21-17(23)25)22(3)18(28)24(16(14)27)8-13(20)26/h4-7H,8H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASRMDHGKUIKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

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